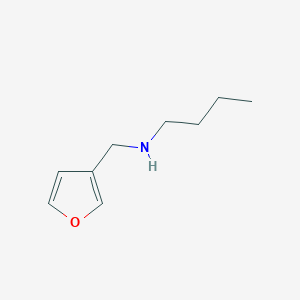

Butyl(furan-3-ylmethyl)amine

CAS No.: 741698-86-2

Cat. No.: VC11734179

Molecular Formula: C9H15NO

Molecular Weight: 153.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 741698-86-2 |

|---|---|

| Molecular Formula | C9H15NO |

| Molecular Weight | 153.22 g/mol |

| IUPAC Name | N-(furan-3-ylmethyl)butan-1-amine |

| Standard InChI | InChI=1S/C9H15NO/c1-2-3-5-10-7-9-4-6-11-8-9/h4,6,8,10H,2-3,5,7H2,1H3 |

| Standard InChI Key | BURNHSDLPJIFID-UHFFFAOYSA-N |

| SMILES | CCCCNCC1=COC=C1 |

| Canonical SMILES | CCCCNCC1=COC=C1 |

Introduction

Chemical Structure and Nomenclature

IUPAC Nomenclature and Structural Features

Butyl(furan-3-ylmethyl)amine, systematically named N-butyl-1-(furan-3-yl)methanamine, consists of a furan ring (a five-membered aromatic heterocycle with one oxygen atom) substituted at the 3-position by a methylene group (–CH<sub>2</sub>–) bonded to a butylamine chain. The molecular formula is C<sub>9</sub>H<sub>15</sub>NO, with a molecular weight of 153.23 g/mol (calculated using atomic weights from PubChem standards) .

Key Structural Attributes:

-

Furan Ring: The oxygen atom in the furan ring contributes to electron-rich aromaticity, influencing reactivity at the 2- and 5-positions .

-

Amine Functional Group: The secondary amine (–NH–) enables hydrogen bonding and participation in nucleophilic substitution reactions.

-

Butyl Chain: The four-carbon alkyl chain confers lipophilicity, affecting solubility and membrane permeability .

Isomeric Considerations

A closely related compound, tert-butyl 3-[(furan-2-ylmethyl)amino]propanoate (PubChem CID: 42656861), shares structural similarities but differs in substitution position (furan-2-yl vs. furan-3-yl) and the presence of an ester group . Such positional isomerism significantly alters electronic properties and biological activity, underscoring the need for precise synthetic control .

Synthesis Methods

General Strategies for β-Substituted Furan Derivatives

The synthesis of furan-3-ylmethylamines typically leverages furan itself or its monosubstituted derivatives as starting materials . A review by Krasnoslobodskaya and Gol'dfarb outlines methods for β-substituted furans, including:

-

Condensation Reactions:

-

Nef Reaction Pathways:

Proposed Synthesis of Butyl(furan-3-ylmethyl)amine

While no direct synthesis is documented, a plausible route involves:

-

Reductive Amination:

-

Reacting furan-3-carbaldehyde with butylamine in the presence of a reducing agent (e.g., NaBH<sub>4</sub>):

-

-

Nucleophilic Substitution:

-

Displacement of a leaving group (e.g., bromide) on furan-3-ylmethyl bromide by butylamine:

-

Physicochemical Properties

Computed and Experimental Data

Data extrapolated from analogous compounds (e.g., tert-butyl 3-[(furan-2-ylmethyl)amino]propanoate) :

Solubility and Stability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume